molecular formula C27H25N3O3 B11181754 2-{1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione

2-{1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-1-oxopropan-2-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11181754
M. Wt: 439.5 g/mol
InChI Key: WVYOPITZNFHVDY-UHFFFAOYSA-N
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Description

2-{1-[2-METHYL-4-(PHENYLAMINO)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-METHYL-4-(PHENYLAMINO)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-4-(phenylamino)-1,2,3,4-tetrahydroquinoline with an appropriate isocyanate to form the intermediate, which is then reacted with a phthalic anhydride derivative under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-METHYL-4-(PHENYLAMINO)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

2-{1-[2-METHYL-4-(PHENYLAMINO)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-{1-[2-METHYL-4-(PHENYLAMINO)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-4-(PHENYLAMINO)-1,2,3,4-TETRAHYDROQUINOLINE: Shares a similar core structure but lacks the isoindole-1,3-dione moiety.

    1-OXOPROPAN-2-YL-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Contains the isoindole-1,3-dione group but lacks the tetrahydroquinoline structure.

Uniqueness

2-{1-[2-METHYL-4-(PHENYLAMINO)-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-1-OXOPROPAN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H25N3O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-[1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C27H25N3O3/c1-17-16-23(28-19-10-4-3-5-11-19)22-14-8-9-15-24(22)29(17)25(31)18(2)30-26(32)20-12-6-7-13-21(20)27(30)33/h3-15,17-18,23,28H,16H2,1-2H3

InChI Key

WVYOPITZNFHVDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5

Origin of Product

United States

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